molecular formula C11H16N6O2S B2840135 dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine CAS No. 2034323-70-9

dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine

Cat. No.: B2840135
CAS No.: 2034323-70-9
M. Wt: 296.35
InChI Key: KFOZDPISHYEIJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest in various research studies . Pyrazine and its derivatives can be synthesized by chemical methods or by certain microorganisms . The synthetic approaches include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .


Molecular Structure Analysis

The molecular structure of “2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine” consists of a pyrazine ring with various substituents. Pyrazine is a six-membered aromatic compound with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazines are known for their unique reactivity profiles . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .

Scientific Research Applications

Synthesis and Analytical Applications

  • Molecular Imprinting of Methyl Pyrazines : Methyl pyrazines, including dimethylpyrazine, are key flavor compounds in food processing. Synthetic polymers selective for these compounds have been prepared using a molecular imprinting technique. These polymers show selectivity for their templates over other pyrazines and could be used in analyzing flavor compounds in the food industry (Cruz et al., 1999).

Biosynthesis and Environmental Applications

  • Pyrazines Biosynthesis by Bacillus Strains : Certain Bacillus subtilis cultures can biosynthesize a range of alkylpyrazines, which are compounds with a varied and intense aroma used as food flavorings. This biosynthesis presents an environmentally friendly alternative to chemical synthesis (Kłosowski et al., 2021).

Chemical Properties and Interactions

  • C–H Group Acidity and C–H···N Interactions : A study on the crystal structures of pyrazine and methyl-substituted pyrazines provides insights into the nature of C–H···N interactions. Understanding these interactions is crucial for designing new compounds with targeted properties (Thalladi et al., 2000).

Potential Medical Applications

  • Theoretical Evaluation of Corrosion Inhibition : Pyrazine derivatives have been studied for their corrosion inhibition performance on steel, highlighting the potential of pyrazines in industrial applications to prevent corrosion (Obot & Gasem, 2014).

Food Industry Applications

  • Use of Methylpyrazine Ratios to Monitor Coffee Roasting : The formation of methylpyrazines, which are important for the “roasted” flavor in coffee, can be monitored to optimize roasting processes. This application underlines the importance of pyrazines in enhancing food flavors (Hashim & Chaveron, 1995).

Future Directions

The future directions for “2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine” and other pyrazine derivatives could involve further exploration of their synthetic pathways and biological activities . They could also be used in the development of new drugs and other therapeutic agents .

Properties

IUPAC Name

2-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-7-9-6-10(15-17(9)3)11-8-12-4-5-13-11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOZDPISHYEIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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